molecular formula C6H4ClNO2 B11920360 2-Chloro-4-hydroxynicotinaldehyde

2-Chloro-4-hydroxynicotinaldehyde

Cat. No.: B11920360
M. Wt: 157.55 g/mol
InChI Key: MWYNHWODAXORNR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-hydroxynicotinaldehyde typically involves the chlorination of 4-hydroxynicotinaldehyde. One common method includes the reaction of 4-hydroxynicotinaldehyde with thionyl chloride (SOCl2) under controlled conditions to introduce the chlorine atom at the 2-position . The reaction is usually carried out in an inert solvent such as dichloromethane (CH2Cl2) at low temperatures to prevent side reactions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-hydroxynicotinaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base such as triethylamine (TEA).

Major Products Formed

    Oxidation: 2-Chloro-4-hydroxynicotinic acid.

    Reduction: 2-Chloro-4-hydroxy-3-pyridinemethanol.

    Substitution: 2-Amino-4-hydroxynicotinaldehyde or 2-Thio-4-hydroxynicotinaldehyde.

Scientific Research Applications

2-Chloro-4-hydroxynicotinaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-4-hydroxynicotinaldehyde depends on its specific application. In biochemical assays, it may act as an inhibitor or activator of enzymes by binding to the active site or allosteric sites. The presence of the chlorine and hydroxyl groups can influence its binding affinity and specificity towards molecular targets

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4-hydroxybenzaldehyde: Similar structure but with a benzene ring instead of a pyridine ring.

    2-Chloro-4-hydroxyquinoline: Contains a quinoline ring, offering different electronic properties.

    2-Chloro-4-hydroxycinnamaldehyde: Features a cinnamaldehyde backbone, providing different reactivity.

Uniqueness

2-Chloro-4-hydroxynicotinaldehyde is unique due to its combination of a pyridine ring with both chlorine and hydroxyl substituents. This structure imparts distinct electronic and steric properties, making it valuable for specific chemical transformations and biological interactions .

Properties

Molecular Formula

C6H4ClNO2

Molecular Weight

157.55 g/mol

IUPAC Name

2-chloro-4-oxo-1H-pyridine-3-carbaldehyde

InChI

InChI=1S/C6H4ClNO2/c7-6-4(3-9)5(10)1-2-8-6/h1-3H,(H,8,10)

InChI Key

MWYNHWODAXORNR-UHFFFAOYSA-N

Canonical SMILES

C1=CNC(=C(C1=O)C=O)Cl

Origin of Product

United States

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